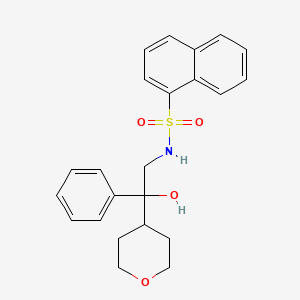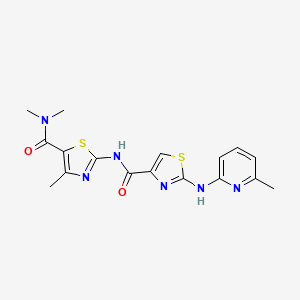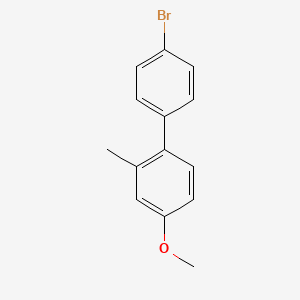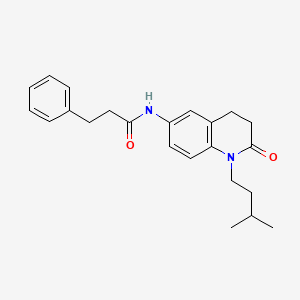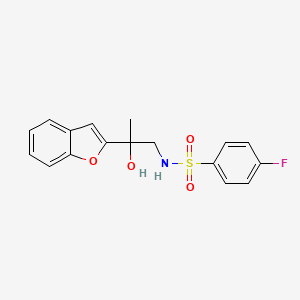![molecular formula C15H13N3O2S B2859130 N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-32-6](/img/structure/B2859130.png)
N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine derivatives, such as thiazolopyrimidines, are known to have various biological activities . They are part of many natural and synthetic compounds and have been used in the development of various drugs .
Synthesis Analysis
Thiazolopyrimidines can be synthesized from various thiazoles. The reaction of thiazoles with thiourea can yield hybrid molecules in an excellent yield .Molecular Structure Analysis
The structure of pyrimidine derivatives can be confirmed using spectroscopic techniques and X-ray diffraction studies . The conformation of the dihydropyrimidine ring can vary .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various reactions. For instance, they can be synthesized from α-methyl or α-methylene ketones using the Biginelli reaction .Applications De Recherche Scientifique
Anticancer Activity
The thiazolopyrimidine derivatives have been studied for their potential as anticancer agents. These compounds have shown promising results in in vitro cytotoxic evaluations against various cancer cell lines, including human breast carcinoma (MCF-7), lung adenocarcinoma (A549), and cervical cancer (HeLa) cells . The presence of the thiazolopyrimidine moiety contributes to the compound’s ability to interact with cancer cells and disrupt their genetic pathways, leading to the inhibition of cancer cell growth.
Antibacterial Properties
Thiazolopyrimidine derivatives also exhibit significant antibacterial activities. The structural similarity of the thiazolopyrimidine ring system to purine allows these compounds to effectively bind to biological targets, which can be exploited in the design of new antibacterial drugs . This application is particularly relevant in the context of increasing antibiotic resistance.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolopyrimidine derivatives make them candidates for the treatment of inflammatory diseases. These compounds can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of inflammatory conditions .
Enzyme Inhibition
Thiazolopyrimidine derivatives have been identified as potent inhibitors of various enzymes, such as acetylcholinesterase and Mycobacterium tuberculosis O-acetylserine sulfhydrylase . This enzyme inhibition is crucial for the development of treatments for diseases like Alzheimer’s and tuberculosis.
Antihypertensive Effects
These derivatives have shown potential as antihypertensives, which are medications used to treat high blood pressure. By inhibiting certain biological pathways, thiazolopyrimidine derivatives can help reduce blood pressure levels, contributing to the management of hypertension .
Antiviral Applications
The antiviral properties of thiazolopyrimidine derivatives are another area of interest. These compounds can interfere with the replication of viruses, offering a pathway to develop new antiviral drugs that could be effective against a range of viral infections .
Mécanisme D'action
Target of Action
The primary targets of N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are the primary targets due to the compound’s potent cytotoxic activity .
Mode of Action
The compound interacts with its targets by disrupting their genetic pathways . This disruption is achieved through the compound’s interaction with topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription . The compound’s interaction with topoisomerase II inhibits the enzyme’s activity, leading to DNA damage and cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting topoisomerase II, the compound disrupts the normal functioning of these pathways, leading to DNA damage and cell death . This disruption of the biochemical pathways is what gives the compound its potent cytotoxic activity .
Pharmacokinetics
The compound’s potent cytotoxic activity suggests that it has good bioavailability
Result of Action
The result of the compound’s action is the death of cancer cells. The compound exhibits potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . This cytotoxic activity is the result of the compound’s disruption of the cells’ genetic pathways and its inhibition of topoisomerase II .
Orientations Futures
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-12(10(2)7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFNFCVCWUPBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2859049.png)
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2859050.png)
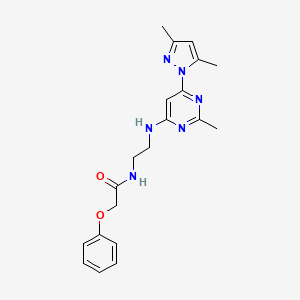
![Methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B2859052.png)

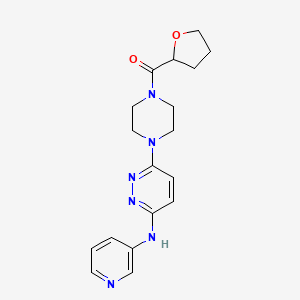
![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)
